N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine
Overview
Description
“N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine” is a complex organic compound. It appears to be related to other compounds such as Dimethylamine1 and 3,4-Dichlorophenethylamine2. However, specific information about this compound is not readily available in the literature.
Synthesis Analysis
The synthesis of related compounds often involves reactions with other organic compounds. For instance, 3,4-Dichlorophenethylamine can be obtained by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N22. However, the specific synthesis process for “N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine” is not clearly documented in the available sources.Molecular Structure Analysis
The molecular structure of a compound can be inferred from its formula. For instance, the related compound 3,4-Dichlorophenethylamine has the linear formula Cl2C6H3CH2CH2NH22. However, the specific molecular structure of “N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine” is not provided in the available sources.Chemical Reactions Analysis
The chemical reactions involving “N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine” are not explicitly mentioned in the available sources. However, related compounds like aryl halides can undergo nucleophilic aromatic substitution reactions under certain conditions3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from related compounds. For instance, 3,4-Dichlorophenethylamine has a refractive index of 1.567, a boiling point of 280 °C, and a density of 1.268 g/mL at 25 °C2. However, the specific physical and chemical properties of “N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine” are not provided in the available sources.Scientific Research Applications
Sigma Receptor Binding and Neuroprotective Potential
N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine (BD1047) has been researched for its affinity and selectivity to sigma sites in vitro. It has demonstrated potential in attenuating dystonic postures and orofacial dyskinesias produced by sigma receptor ligands, suggesting therapeutic possibilities for managing such side effects associated with sigma-active neuroleptics. Notably, BD1047 does not appear to be neurotoxic under specific study conditions, and its interaction with sigma 1 receptor sites suggests potential for receptor internalization or desensitization mediated via these sites (Zambon et al., 1997).
Sigma Ligand Synthesis and Characterization
The compound has been integral in the synthesis and characterization of novel sigma ligands. These ligands, including BD1047, have shown marked selectivity for sigma binding sites, suggesting their utility in the development of new therapeutic agents and as tools for probing functional effects associated with sigma binding sites (Matsumoto et al., 1995).
Polyamine Development and Sigma Receptor Subtypes
Research has also extended into developing polyamines based on BD1047, evaluating their binding characteristics at sigma-1 and sigma-2 receptor subtypes. These studies have shown that structural variations in polyamines can retain nanomolar affinity at sigma receptors, indicating the potential for designing sigma-2 subtype selective ligands (de Costa et al., 1994).
Imaging Agent Synthesis
In another application, derivatives of BD1047 have been synthesized for potential use as SPECT imaging agents. These compounds were evaluated for their capacity to label sigma 1 and sigma 2 subtypes in vitro, providing valuable insights into the development of imaging agents for studying sigma receptors (He et al., 1993).
Safety And Hazards
The safety and hazards associated with “N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine” are not explicitly mentioned in the available sources. However, related compounds like 3,4-Dichlorophenethylamine are known to cause skin irritation, serious eye irritation, and may be harmful if inhaled2.
Future Directions
The future directions for research and applications involving “N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine” are not clearly documented in the available sources. However, related compounds have been used in various applications, suggesting potential avenues for future research.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.
properties
IUPAC Name |
N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVRNMUKTZOQOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160640 | |
Record name | N1-[2-(3,4-Dichlorophenyl)ethyl]-N1,N2,N2-trimethyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine | |
CAS RN |
138356-20-4 | |
Record name | N1-[2-(3,4-Dichlorophenyl)ethyl]-N1,N2,N2-trimethyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138356-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-(3,4-Dichlorphenyl)ethyl)-N,N',N'-trimethyl-1,2-ethandiamin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138356204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N1-[2-(3,4-Dichlorophenyl)ethyl]-N1,N2,N2-trimethyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BD-1047 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S3X75QGDO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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